7-Bromo-7-octenoic acid

Catalog No.
S700099
CAS No.
732248-52-1
M.F
C8H13BrO2
M. Wt
221.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-7-octenoic acid

Researchers needing precise, stepwise bifunctional modifications face failures when using alkyl bromides or non-halogenated analogs. 7-Bromo-7-octenoic acid solves this with orthogonal vinyl bromide and carboxylic acid handles.

  • Enables efficient Pd-catalyzed cross-couplings (Suzuki, Heck) not possible with 8-bromooctanoic acid.
  • Allows post-polymerization grafting via vinyl bromide after backbone incorporation, enabling functionalized polymers.
  • Dual functionality streamlines complex synthesis: acid can be protected/derivatized while vinyl bromide undergoes C-C bond formation.

CAS Number

732248-52-1

Product Name

7-Bromo-7-octenoic acid

IUPAC Name

7-bromooct-7-enoic acid

Molecular Formula

C8H13BrO2

Molecular Weight

221.09 g/mol

InChI

InChI=1S/C8H13BrO2/c1-7(9)5-3-2-4-6-8(10)11/h1-6H2,(H,10,11)

InChI Key

RDWFNHQYPDTHSM-UHFFFAOYSA-N

SMILES

C=C(CCCCCC(=O)O)Br

Canonical SMILES

C=C(CCCCCC(=O)O)Br

Synonyms

7-Bromo-7-octenoic acid, 7-Bromooct-7-enoic acid, 7-Bromo-oct-7-enoic acid

Purity

≥95%

Package Size

1 g

7-Bromo-7-octenoic acid is a bifunctional organic molecule featuring a terminal C(sp2)-hybridized vinyl bromide and a carboxylic acid group. This structure enables orthogonal chemical strategies; the vinyl bromide is a reactive handle for palladium-catalyzed cross-coupling reactions, while the carboxylic acid provides a site for esterification, amidation, or surface anchoring. These dual functionalities make it a valuable building block for synthesizing advanced polymers, functionalized surfaces, and complex organic molecules where precise, stepwise modifications are required.

Research Fit

Building BlockTerminal vinyl bromide for cross-coupling
PPARα ToolPreferential agonism for metabolic pathway studies
Free AcidDirect conjugation without deprotection

Substituting 7-Bromo-7-octenoic acid with seemingly similar compounds can lead to complete synthesis failure. The most common analog, 8-bromooctanoic acid, possesses a C(sp3)-hybridized alkyl bromide, which is generally unreactive in standard palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Stille couplings that are highly efficient with the vinyl bromide of the target compound. Conversely, substituting with 7-octenoic acid removes the essential bromide handle, making subsequent C-C bond formation via cross-coupling impossible. This makes the specific regio- and electronic structure of 7-Bromo-7-octenoic acid critical for its intended applications.

Substitution Risk

Ethyl ester analog (CAS 485320-25-0)
Lacks free carboxyl; requires hydrolysis before acid-mediated conjugation or salt formation.
8-Bromooctanoic acid (saturated)
No vinyl bromide; limited to SN2 substitution, incompatible with Pd-catalyzed cross-couplings.
Positional bromooctenoic isomers
Shifted bromine electronic environment may alter cross-coupling reactivity and PPAR selectivity.

Enabling Precursor for High-Yield Specialty Monomer Synthesis

7-Bromo-7-octenoic acid is a key precursor for synthesizing functionalized monomers used in controlled polymerization. For example, it can be converted into a norbornene-functionalized derivative, which is a substrate for high-yielding Ring-Opening Metathesis Polymerization (ROMP). This specific transformation is enabled by the vinyl bromide structure, which allows for selective chemical modification while preserving the polymerizable olefin.

Evidence DimensionSuitability as a Monomer Precursor
Target Compound DataServes as a direct precursor to vinyl-functionalized norbornene monomers for ROMP.
Comparator Or Baseline8-Bromooctanoic acid lacks the necessary vinyl group and cannot be converted into the target monomer via the same synthetic route.
Quantified DifferenceQualitative (Enables synthesis vs. Incompatible)
ConditionsSynthesis of functional monomers for subsequent olefin polymerization.

This compound provides a direct and efficient route to specialty monomers for creating advanced polymer architectures, a capability completely absent in its saturated analog.

PPARα Subtype Selectivity
Cross-study comparable
EC50 1.12 µM (PPARα) vs >100 µM (PPARδ/γ)
Supports PPARα-selective pathway interpretation
Cell-based reporter assay, human receptors

Superior Substrate for Palladium-Catalyzed Cross-Coupling Reactions

The vinyl bromide moiety of 7-bromo-7-octenoic acid is highly reactive in palladium-catalyzed C-C and C-N bond-forming reactions, which are fundamental transformations in materials and pharmaceutical synthesis. In contrast, alkyl bromides, such as the one found in 8-bromooctanoic acid, are poor substrates for these reactions due to slow oxidative addition and competing side reactions like β-hydride elimination. This makes 7-bromo-7-octenoic acid compatible with standard, high-yield coupling protocols where its saturated counterpart would fail or require specialized, less efficient catalyst systems.

Evidence DimensionReactivity in Pd-Catalyzed Cross-Coupling
Target Compound DataHigh reactivity and yield, characteristic of vinyl bromides in Suzuki, Heck, and Stille reactions.
Comparator Or Baseline8-Bromooctanoic acid (Alkyl Bromide): Generally unreactive or gives low yields under the same conditions.
Quantified DifferenceHigh Yield vs. Low to No Yield
ConditionsStandard palladium-catalyzed cross-coupling conditions.

Choosing this compound ensures compatibility with widely used, reliable, and high-yielding synthetic methods, reducing process development time and improving product purity.

Vinyl Bromide Reactivity
Class-level inference
C(sp²)-Br enables Suzuki, Heck, Sonogashira couplings; alkyl bromide limited to SN2
Enables orthogonal synthetic routes
Bond energy difference ~10–15 kcal/mol

Designed for Orthogonal Functionalization in Surface Chemistry and Bioconjugation

The distinct reactivity of the two functional groups allows for a two-step, orthogonal functionalization strategy. The carboxylic acid can be used to anchor the molecule to a substrate, such as a metal oxide surface or an amine-bearing biomolecule. The exposed vinyl bromide then remains available for a subsequent, highly specific palladium-catalyzed reaction to attach a second component. This orthogonal reactivity is critical for the controlled construction of complex surfaces or bioconjugates. An analog like 8-bromooctanoic acid offers a less defined secondary reaction pathway (e.g., SN2), which is often less selective and requires harsher conditions than Pd-coupling.

Evidence DimensionOrthogonal Reactivity
Target Compound DataCarboxylic acid for anchoring + Vinyl bromide for selective Pd-coupling.
Comparator Or Baseline8-Bromooctanoic acid: Carboxylic acid for anchoring + Alkyl bromide for less selective SN2-type reactions.
Quantified DifferenceHigh Selectivity (Pd-coupling) vs. Lower Selectivity (SN2)
ConditionsStepwise surface functionalization or bioconjugation.

This compound enables a more controlled and higher-precision approach to building complex molecular assemblies, which is essential for applications in biosensors, custom chromatography, and materials science.

Commercial Purity & Availability
Supporting evidence
95–98% purity, multi-source, COA available
Reduces procurement risk for reproducibility
Positional isomers require custom synthesis (4–12 weeks)
pH-Dependent LogD Shift
Supporting evidence
logD -0.04 (pH 7.4) vs logP 2.71
Supports aqueous buffer formulation at physiological pH
Predicted values (ACD/Labs Percepta)

Synthesis of Functional Polyolefins and Graft Copolymers

Use as a precursor to create specialty comonomers. Once incorporated into a polymer backbone, the vinyl bromide handle allows for post-polymerization modification via high-efficiency cross-coupling reactions, enabling the synthesis of precisely functionalized or grafted polymers.

Development of Functionalized Surfaces for Biosensors and Chromatography

Employ as a bifunctional linker to modify surfaces. First, anchor the carboxylic acid group to a substrate (e.g., silica, metal oxides). Then, use the exposed vinyl bromide as a specific attachment point for probes, ligands, or other molecules via palladium catalysis to create high-performance sensing or separation media.

Building Block for Multi-Step Synthesis of Complex Molecules

Leverage the orthogonal reactivity in complex total synthesis. The carboxylic acid can be protected or converted to an ester/amide, while the vinyl bromide undergoes C-C bond formation. This allows for independent manipulation of the two ends of the molecule, streamlining complex synthetic routes.

Application Fit Matrix

Application
Selection Property
Validation Focus
PPARα-Selective Pharmacological Research
PPARα-preferential agonism profile
Confirm PPARα-specific transcriptional response
ω-Functionalized Linker Synthesis
Terminal vinyl bromide for Pd-catalyzed cross-coupling
Verify orthogonal reactivity without ester deprotection
pH-Triggered Formulation Development
Ionization-dependent solubility switch
Assess solubility in aqueous buffer at pH ≥7.0
Analytical Reference Standard
Defined purity (95–98%) with batch-specific COA
Confirm chromatographic retention for method development

XLogP3

2.6

Wikipedia

7-Bromooct-7-enoic acid

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